molecular formula C21H24O4 B1665664 1,1'-Spirobi[1H-indene]-5,5',6,6'-tetrol, 2,2',3,3'-tetrahydro-3,3,3',3'-tetramethyl- CAS No. 77-08-7

1,1'-Spirobi[1H-indene]-5,5',6,6'-tetrol, 2,2',3,3'-tetrahydro-3,3,3',3'-tetramethyl-

Cat. No. B1665664
CAS RN: 77-08-7
M. Wt: 340.4 g/mol
InChI Key: POFMQEVZKZVAPQ-UHFFFAOYSA-N
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Description

The compound “1,1’-Spirobi[1H-indene]-5,5’,6,6’-tetrol, 2,2’,3,3’-tetrahydro-3,3,3’,3’-tetramethyl-” is also known as 3,3,3’,3’-Tetramethyl-1,1’-spirobiindane-5,5’,6,6’-tetraol . It has the empirical formula C21H24O4 and a molecular weight of 340.41 . The compound is often used as a reagent in organic synthesis .


Synthesis Analysis

The synthesis of this compound is complex and typically involves multi-step reactions . The most common method involves cyclization reactions to form the spirocyclic structure, followed by substitution reactions to produce the target product .


Molecular Structure Analysis

The molecular structure of this compound includes a spirocyclic structure, which is a unique feature of this class of compounds . The structure also includes four hydroxyl groups and four methyl groups .


Chemical Reactions Analysis

As a reagent in organic synthesis, this compound can be used to synthesize other organic compounds, such as pharmaceuticals, dyes, and pesticides .


Physical And Chemical Properties Analysis

This compound has a predicted density of 1.2±0.1 g/cm3 . Its melting point is >300 °C , and its boiling point is estimated to be 478.5±45.0 °C . The compound is also characterized by its high molecular refractivity .

Scientific Research Applications

Nanocomposite Polyimide Membranes

Spirobisindane-functionalized graphene oxide (SFGO)/polyimide membranes, containing compounds like 3,3,3′,3′-tetramethyl-1,1′-spirobisindane-6,6′-diol (TSD), are used in alcohol dehydration via pervaporation. These membranes exhibit increased free volume, enhancing their separation capabilities (Lee et al., 2021).

Polyimides with Intrinsic Microporosity

Spirobisindane structures, like 3,3,3′,3′‐tetramethyl‐2,2′,3,3′‐tetrahydro‐1,1′‐spirobi[indene], are used in synthesizing polyimides with intrinsic microporosity. These materials demonstrate high thermal stability and are significant for gas separation applications, showing high gas permeability and selectivity (Shrimant et al., 2018).

Polyimide Synthesis

Spirobisindane dietheranhydride (SBIDA), derived from spirobisindane structures, is used to prepare polyimides with varying thermal stability and glass transition temperatures. These materials are essential for applications requiring high-performance polymers (Chao & Barren, 1993).

Solid-State Polymer Electrolytes

Nitrile-functionalized spiro-twisted benzoxazine monomers, incorporating spirobisindane structures, are developed for all-solid-state polymer electrolytes in lithium batteries. These materials contribute to improved lithium migration and stability in battery applications (Lee et al., 2022).

Catalytic Asymmetric Synthesis

The spirobisindane structure is involved in the catalytic asymmetric synthesis of 1,1'-spirobi[indan-3,3'-dione] via a double intramolecular C-H insertion process, showcasing its utility in complex organic synthesis (Takahashi et al., 2001).

Organoborate Triangles

The tetra-anion form of spirobisindane is used in crystalline compounds containing triangular macrocyclic boron derivatives. This illustrates its application in the synthesis of unique macrocyclic structures (Abrahams et al., 2008).

Porous Polybenzimidazoles

Spirobisindane-based monomers are explored for synthesizing co-polybenzimidazoles with intrinsic porosity, contributing to applications like gas adsorption and separation (Kumar et al., 2018).

Mechanism of Action

The exact mechanism of action of this compound depends on its use in specific chemical reactions. In general, it can act as a building block in the synthesis of more complex molecules .

Safety and Hazards

The compound is classified as an eye irritant, skin irritant, and may cause respiratory irritation . It is recommended to handle this compound with appropriate personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves .

Future Directions

The future directions for this compound largely depend on its applications in organic synthesis. Given its unique structure and reactivity, it could potentially be used to develop new synthetic methodologies or in the synthesis of novel organic compounds .

properties

IUPAC Name

1,1,1',1'-tetramethyl-3,3'-spirobi[2H-indene]-5,5',6,6'-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C21H24O4/c1-19(2)9-21(13-7-17(24)15(22)5-11(13)19)10-20(3,4)12-6-16(23)18(25)8-14(12)21/h5-8,22-25H,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POFMQEVZKZVAPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2(CC(C3=CC(=C(C=C32)O)O)(C)C)C4=CC(=C(C=C41)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5058806
Record name 1,1'-Spirobi[1H-indene]-5,5',6,6'-tetrol, 2,2',3,3'-tetrahydro-3,3,3',3'-tetramethyl-
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Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1,1'-Spirobi[1H-indene]-5,5',6,6'-tetrol, 2,2',3,3'-tetrahydro-3,3,3',3'-tetramethyl-

CAS RN

77-08-7
Record name 5,5′,6,6′-Tetrahydroxy-3,3,3′,3′-tetramethyl-1,1′-spirobisindane
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Record name 1,1'-Spirobi[1H-indene]-5,5',6,6'-tetrol, 2,2',3,3'-tetrahydro-3,3,3',3'-tetramethyl-
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Record name 1,1'-Spirobi[1H-indene]-5,5',6,6'-tetrol, 2,2',3,3'-tetrahydro-3,3,3',3'-tetramethyl-
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Record name 2,2',3,3'-tetrahydro-3,3,3',3'-tetramethyl-1,1'-spirobi[1H-indene]-5,5',6,6'-tetrol
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Record name 3,3,3′,3′-Tetramethyl-1,1′-spirobi[indan]-5,5′,6,6′-tetrol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1'-Spirobi[1H-indene]-5,5',6,6'-tetrol, 2,2',3,3'-tetrahydro-3,3,3',3'-tetramethyl-
Reactant of Route 2
1,1'-Spirobi[1H-indene]-5,5',6,6'-tetrol, 2,2',3,3'-tetrahydro-3,3,3',3'-tetramethyl-
Reactant of Route 3
1,1'-Spirobi[1H-indene]-5,5',6,6'-tetrol, 2,2',3,3'-tetrahydro-3,3,3',3'-tetramethyl-
Reactant of Route 4
1,1'-Spirobi[1H-indene]-5,5',6,6'-tetrol, 2,2',3,3'-tetrahydro-3,3,3',3'-tetramethyl-
Reactant of Route 5
1,1'-Spirobi[1H-indene]-5,5',6,6'-tetrol, 2,2',3,3'-tetrahydro-3,3,3',3'-tetramethyl-
Reactant of Route 6
1,1'-Spirobi[1H-indene]-5,5',6,6'-tetrol, 2,2',3,3'-tetrahydro-3,3,3',3'-tetramethyl-

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